(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465907
InChI: InChI=1S/C14H27N3O3/c1-9(2)11(15)12(18)16-10-6-7-17(8-10)13(19)20-14(3,4)5/h9-11H,6-8,15H2,1-5H3,(H,16,18)/t10-,11+/m1/s1
SMILES: CC(C)C(C(=O)NC1CCN(C1)C(=O)OC(C)(C)C)N
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13465907

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H27N3O3/c1-9(2)11(15)12(18)16-10-6-7-17(8-10)13(19)20-14(3,4)5/h9-11H,6-8,15H2,1-5H3,(H,16,18)/t10-,11+/m1/s1
Standard InChI Key PDMVFECTGGFCIN-MNOVXSKESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@@H]1CCN(C1)C(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)NC1CCN(C1)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)NC1CCN(C1)C(=O)OC(C)(C)C)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound (CAS: VC13465907) has the molecular formula C₁₄H₂₇N₃O₃ and a molar mass of 285.38 g/mol . Its IUPAC name, tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]pyrrolidine-1-carboxylate, reflects its stereochemistry:

  • An (R)-configured pyrrolidine ring at position 3.

  • An (S)-configured 2-amino-3-methylbutanoyl group attached via an amide bond .

  • A tert-butyl ester protecting the pyrrolidine’s carboxylic acid .

Key Structural Features:

  • Pyrrolidine Core: A five-membered nitrogen-containing heterocycle contributing to conformational rigidity.

  • Chiral Centers: The (R) and (S) configurations dictate stereoselective interactions with biological targets .

  • Protective Groups: The tert-butyl ester enhances solubility and stability during synthesis .

Spectroscopic Data

  • SMILES: CC(C)[C@@H](C(=O)N[C@@H]1CCN(C1)C(=O)OC(C)(C)C)N .

  • InChI Key: PDMVFECTGGFCIN-MNOVXSKESA-N .

  • XLogP3: 0.56 (moderate lipophilicity) .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often involving:

  • Boc Protection: The pyrrolidine nitrogen is protected with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

  • Amide Coupling: The (S)-2-amino-3-methylbutanoyl group is introduced using carbodiimides (e.g., EDC) or mixed anhydrides .

  • Deprotection: Final steps may involve acidolysis (e.g., trifluoroacetic acid) to remove Boc groups .

Example Protocol:

StepReagents/ConditionsYieldReference
Boc protectionDi-tert-butyl dicarbonate, DMAP, DCM85%
Amide formationEDC, HOBt, DIPEA, DMF72%
PurificationFlash chromatography (hexane:EtOAc)90%
ParameterValueSource
GHS Signal WordWarning
Hazard CodesH315, H319, H335
Precautionary MeasuresUse gloves, goggles, and ventilation

Applications in Drug Discovery

Role as a Building Block

The compound’s structural features make it valuable for:

  • Peptidomimetics: The pyrrolidine scaffold mimics proline in bioactive peptides .

  • Enzyme Inhibitors: The amide and ester groups enable interactions with proteases or kinases .

  • Prodrug Design: The tert-butyl ester can be hydrolyzed in vivo to release active carboxylic acids .

Case Studies

  • NMDA Receptor Antagonists: Analogous pyrrolidine derivatives show IC₅₀ values of 200 nM for GluN1/GluN2A receptors .

  • Antiviral Agents: Similar structures are explored for protease inhibition in viral replication .

Comparative Analysis with Analogues

ParameterThis Compoundtert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (S)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Molecular Weight285.38200.28201.26
XLogP30.560.42-0.63
ApplicationsDrug intermediateAntibiotic synthesisFluorescent probes

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